molecular formula C11H12BrN B11871364 6'-Bromospiro[cyclobutane-1,3'-indoline]

6'-Bromospiro[cyclobutane-1,3'-indoline]

Katalognummer: B11871364
Molekulargewicht: 238.12 g/mol
InChI-Schlüssel: XRNPOAHRSVEKGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’-Bromospiro[cyclobutane-1,3’-indoline] is a chemical compound with the molecular formula C11H12BrN and a molecular weight of 238.12 g/mol It is characterized by a spirocyclic structure, which includes a bromine atom attached to the indoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromospiro[cyclobutane-1,3’-indoline] typically involves the reaction of indoline derivatives with brominating agents under controlled conditions. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position on the indoline ring.

Industrial Production Methods

While specific industrial production methods for 6’-Bromospiro[cyclobutane-1,3’-indoline] are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6’-Bromospiro[cyclobutane-1,3’-indoline] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The indoline moiety can be oxidized to form corresponding indole derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the spirocyclic structure.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted indoline derivatives.

    Oxidation: Formation of indole derivatives.

    Reduction: Formation of de-brominated or modified spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

6’-Bromospiro[cyclobutane-1,3’-indoline] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the synthesis of materials with specific properties, such as optoelectronic materials and catalysts.

Wirkmechanismus

The mechanism of action of 6’-Bromospiro[cyclobutane-1,3’-indoline] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure can influence its binding affinity and specificity, making it a valuable scaffold for drug design.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6’-Bromospiro[cyclobutane-1,3’-indolin]-2’-one: Similar spirocyclic structure with a ketone group.

    Spiro[cyclobutane-1,3’-indoline] derivatives: Various derivatives with different substituents on the indoline ring.

Uniqueness

6’-Bromospiro[cyclobutane-1,3’-indoline] is unique due to the presence of the bromine atom, which can be selectively modified through various chemical reactions

Eigenschaften

Molekularformel

C11H12BrN

Molekulargewicht

238.12 g/mol

IUPAC-Name

6-bromospiro[1,2-dihydroindole-3,1'-cyclobutane]

InChI

InChI=1S/C11H12BrN/c12-8-2-3-9-10(6-8)13-7-11(9)4-1-5-11/h2-3,6,13H,1,4-5,7H2

InChI-Schlüssel

XRNPOAHRSVEKGO-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CNC3=C2C=CC(=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.